molecular formula C20H29N3O5S B262297 Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate

Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate

Cat. No. B262297
M. Wt: 423.5 g/mol
InChI Key: LAKKASIXNDKIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate, also known as ETP-101, is a novel compound that has gained significant attention in scientific research. ETP-101 is a piperazine derivative that has been synthesized using a unique method.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate is not fully understood. However, studies have shown that the compound acts on the central nervous system by modulating the activity of certain neurotransmitters. Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate has been shown to increase the levels of dopamine and reduce the levels of glutamate, which are neurotransmitters that play a critical role in the development of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate has a range of biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation. Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate has also been shown to reduce the levels of oxidative stress, which is a process that contributes to the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate has several advantages for lab experiments. The compound is easy to synthesize and purify, which makes it readily available for research. Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate is also stable under a range of conditions, which makes it suitable for use in various experimental settings. However, one of the limitations of Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of some studies.

Future Directions

There are several future directions for research on Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate. One area of research is to further investigate the mechanism of action of the compound. Understanding the mechanism of action will provide insights into the potential therapeutic applications of Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate. Another area of research is to investigate the long-term effects of Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate on the central nervous system. This will provide insights into the safety and efficacy of the compound for use in humans. Finally, further studies are needed to investigate the potential use of Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate in the treatment of neurological disorders.
Conclusion
Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. Studies have also shown that Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate has the potential to be used in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand the mechanism of action of Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate and to investigate its potential therapeutic applications.

Synthesis Methods

Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate is synthesized using a unique method that involves the reaction of piperazine with ethyl 4-(2-amino-2-oxoethyl)-1-piperazinecarboxylate and 3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-amine. The reaction takes place under controlled conditions, and the resulting compound is purified using chromatography. The purity of the compound is confirmed using spectroscopic techniques.

Scientific Research Applications

Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. Studies have also shown that Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate has the potential to be used in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate

Molecular Formula

C20H29N3O5S

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-[2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H29N3O5S/c1-3-27-19(25)17-14-7-5-6-8-15(14)29-18(17)21-16(24)13-22-9-11-23(12-10-22)20(26)28-4-2/h3-13H2,1-2H3,(H,21,24)

InChI Key

LAKKASIXNDKIBL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C(=O)OCC

Origin of Product

United States

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